N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
N~7~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves multiple steps. One common approach starts with the preparation of the thienyl and triazolopyrimidine intermediates. The key steps include:
Formation of the Thienyl Intermediate: This involves the reaction of 3-cyano-4,5-dimethylthiophene with appropriate reagents to introduce the cyano and methyl groups.
Cyclization to Form the Triazolopyrimidine Core: The thienyl intermediate undergoes cyclization with hydrazine derivatives to form the triazolopyrimidine core.
Coupling Reaction: The final step involves coupling the triazolopyrimidine core with a phenyl group and introducing the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N~7~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~7~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which N7-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4,5-dimethyl-2-thienyl)acetamide
- 3,5-Dimethyl-1,2,4-triazole
Uniqueness
N~7~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its combination of functional groups and the resulting properties
Properties
Molecular Formula |
C19H14N6OS |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H14N6OS/c1-11-12(2)27-18(14(11)9-20)24-17(26)16-8-15(13-6-4-3-5-7-13)23-19-21-10-22-25(16)19/h3-8,10H,1-2H3,(H,24,26) |
InChI Key |
AQAFXXWUEMCQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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